molecular formula C19H18INO5 B15083054 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-iodophenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 609797-02-6

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-iodophenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15083054
CAS No.: 609797-02-6
M. Wt: 467.3 g/mol
InChI Key: REBQMVHOYRCSHT-UHFFFAOYSA-N
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Description

This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a five-membered lactam ring with diverse substituents. Key structural features include:

  • Furan-2-ylcarbonyl group: An electron-withdrawing substituent that may enhance reactivity or influence binding interactions.
  • 3-Hydroxy group: A polar functional group capable of hydrogen bonding.
  • 3-Methoxypropyl chain: A flexible alkyl ether substituent that likely improves solubility compared to purely hydrophobic chains.

The combination of these groups suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where steric bulk and electronic effects are critical .

Properties

CAS No.

609797-02-6

Molecular Formula

C19H18INO5

Molecular Weight

467.3 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(4-iodophenyl)-1-(3-methoxypropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H18INO5/c1-25-10-3-9-21-16(12-5-7-13(20)8-6-12)15(18(23)19(21)24)17(22)14-4-2-11-26-14/h2,4-8,11,16,23H,3,9-10H2,1H3

InChI Key

REBQMVHOYRCSHT-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-iodophenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-ylcarbonyl precursor, followed by the introduction of the hydroxy and iodophenyl groups through electrophilic substitution reactions. The final step often involves the addition of the methoxypropyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-iodophenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The iodophenyl group can be reduced to a phenyl group.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the iodophenyl group would yield a phenyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-iodophenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Structural Modifications in Pyrrol-2-one Derivatives

The following table summarizes key analogs and their structural differences:

Compound Name Substituent Modifications Key Properties/Applications References
4-(Furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one Replaces 4-iodophenyl with 4-hydroxy-3-methoxyphenyl Enhanced polarity due to phenolic -OH; potential antioxidant activity
4-(3-Fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one Substitutes 4-iodophenyl with 4-hydroxyphenyl; adds 3-fluoro-4-methylbenzoyl Increased metabolic stability from fluorine; possible kinase inhibition
4-(2-Furoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one Replaces 3-methoxypropyl with 5-methylisoxazol-3-yl; pyridinyl instead of 4-iodophenyl Improved solubility; potential CNS activity due to pyridinyl group
5-[4-(Allyloxy)-3-methoxyphenyl]-4-(2-furoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one Adds allyloxy group to phenyl ring Tunable reactivity (allyl group for further functionalization)

Electronic and Steric Effects

  • Halogen Substituents : The 4-iodophenyl group in the target compound offers greater polarizability and steric bulk compared to fluorophenyl (e.g., ) or chlorophenyl (e.g., ) analogs. This may enhance binding to hydrophobic pockets in biological targets .
  • Methoxypropyl vs.

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